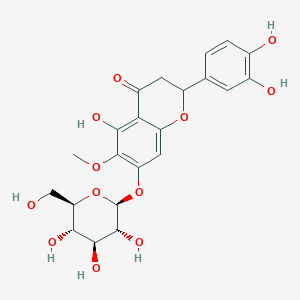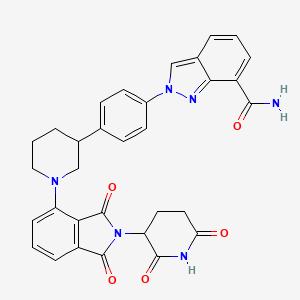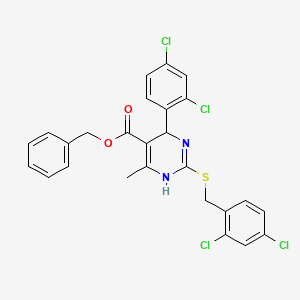
h-NTPDase-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
h-NTPDase-IN-2 is a broad-spectrum inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes are involved in the hydrolysis of nucleoside triphosphates and diphosphates to their monophosphate forms and inorganic phosphate. This compound inhibits multiple isoforms of NTPDases, making it a valuable tool in scientific research for studying the role of these enzymes in various biological processes .
Méthodes De Préparation
The synthesis of h-NTPDase-IN-2 involves the creation of thieno[3,2-d]pyrimidine derivatives through sequential nucleophilic aromatic substitution (SNAr) and Suzuki reactions. The reaction conditions typically include the use of palladium catalysts and appropriate solvents to facilitate the coupling reactions
Analyse Des Réactions Chimiques
h-NTPDase-IN-2 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the thieno[3,2-d]pyrimidine core, potentially altering its inhibitory activity.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents that may enhance or reduce its activity.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Applications De Recherche Scientifique
h-NTPDase-IN-2 has several scientific research applications:
Chemistry: It is used to study the catalytic mechanisms of NTPDases and to develop new inhibitors with improved specificity and potency.
Biology: The compound helps in understanding the role of NTPDases in cellular processes such as ATP hydrolysis and signal transduction.
Medicine: this compound is explored for its potential therapeutic applications in diseases where NTPDases are implicated, such as thrombosis, inflammation, and certain cancers.
Industry: The compound can be used in the development of diagnostic tools and assays for detecting NTPDase activity
Mécanisme D'action
h-NTPDase-IN-2 exerts its effects by binding to the active site of NTPDases, thereby inhibiting their enzymatic activity. This inhibition prevents the hydrolysis of nucleoside triphosphates and diphosphates, leading to an accumulation of these substrates. The molecular targets of this compound include various isoforms of NTPDases, such as NTPDase1, NTPDase2, NTPDase3, and NTPDase8. The pathways involved in its mechanism of action are primarily related to purinergic signaling, where extracellular nucleotides act as signaling molecules .
Comparaison Avec Des Composés Similaires
h-NTPDase-IN-2 is unique in its broad-spectrum inhibitory activity against multiple NTPDase isoforms. Similar compounds include:
h-NTPDase8-IN-1: A specific inhibitor of NTPDase8 with high potency.
Sulfamoyl benzamide derivatives: These compounds selectively inhibit different NTPDase isoforms and have been studied for their potential therapeutic applications.
This compound stands out due to its ability to inhibit multiple NTPDase isoforms, making it a versatile tool for research and potential therapeutic development.
Propriétés
Formule moléculaire |
C19H16N4S |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-benzyl-N-methyl-7-pyridin-4-ylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16N4S/c1-23(11-14-5-3-2-4-6-14)19-18-17(21-13-22-19)16(12-24-18)15-7-9-20-10-8-15/h2-10,12-13H,11H2,1H3 |
Clé InChI |
MZJHEOQMUQJEQP-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)C2=NC=NC3=C2SC=C3C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B12370073.png)
![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)
![tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12370080.png)









